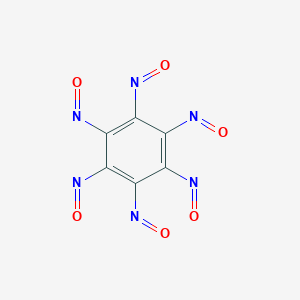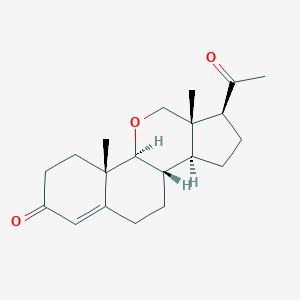
11-Oxapregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxapregn-4-ene-3,20-dione, also known as 11-oxo, is a synthetic steroid that has gained attention in the scientific community due to its potential applications in research and medicine. It is a derivative of the hormone cortisol and has been shown to have anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
11-Oxapregn-4-ene-3,20-dione works by inhibiting the activity of an enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone to active cortisol. By inhibiting this enzyme, 11-Oxapregn-4-ene-3,20-dione reduces the levels of cortisol in the body, which can have anti-inflammatory and immunomodulatory effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 11-Oxapregn-4-ene-3,20-dione can reduce inflammation and oxidative stress in cells and tissues. It has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 11-Oxapregn-4-ene-3,20-dione has been studied for its effects on muscle growth and fat loss, with some evidence suggesting that it may increase muscle mass and reduce body fat.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 11-Oxapregn-4-ene-3,20-dione in lab experiments is that it is a synthetic compound, which means that its purity and potency can be precisely controlled. However, one limitation is that its effects may be different in vivo compared to in vitro, and more research is needed to fully understand its potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on 11-Oxapregn-4-ene-3,20-dione. One area of interest is its potential use in the treatment of autoimmune diseases and allergies. Another area of interest is its effects on muscle growth and fat loss, and whether it could be used as a performance-enhancing drug. Additionally, more research is needed to fully understand the mechanisms of action of 11-Oxapregn-4-ene-3,20-dione and its potential applications in medicine.
Méthodes De Synthèse
11-Oxapregn-4-ene-3,20-dione can be synthesized through a multi-step process starting with the precursor compound dehydroepiandrosterone (DHEA). The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, before the final product is obtained.
Applications De Recherche Scientifique
Due to its anti-inflammatory and immunomodulatory properties, 11-Oxapregn-4-ene-3,20-dione has been studied for its potential therapeutic applications in a variety of conditions, such as autoimmune diseases, allergies, and cancer. It has also been investigated for its effects on muscle growth and fat loss.
Propriétés
Numéro CAS |
18882-77-4 |
|---|---|
Nom du produit |
11-Oxapregn-4-ene-3,20-dione |
Formule moléculaire |
C20H28O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
(1S,2S,10S,11S,14S,15S)-14-acetyl-2,15-dimethyl-17-oxatetracyclo[8.7.0.02,7.011,15]heptadec-6-en-5-one |
InChI |
InChI=1S/C20H28O3/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)8-9-19(13,2)18(15)23-11-20(16,17)3/h10,15-18H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20+/m0/s1 |
Clé InChI |
PONJONMGKDSNTC-DWIKVQACSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CO[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C |
SMILES canonique |
CC(=O)C1CCC2C1(COC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



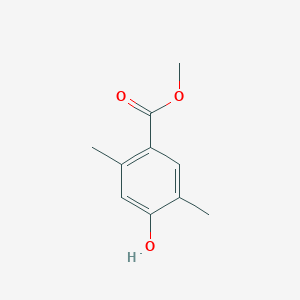
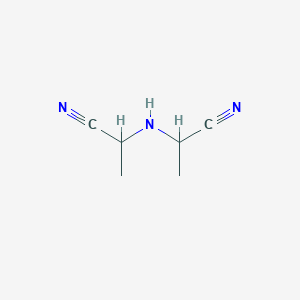
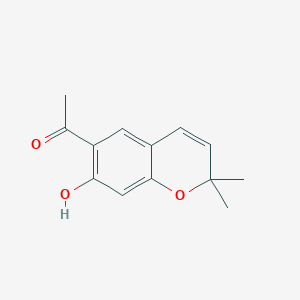
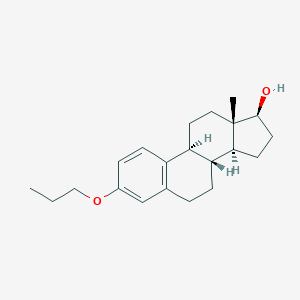
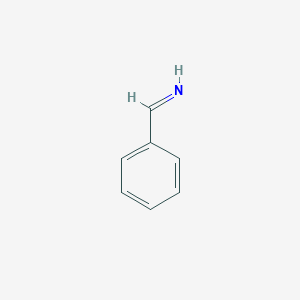
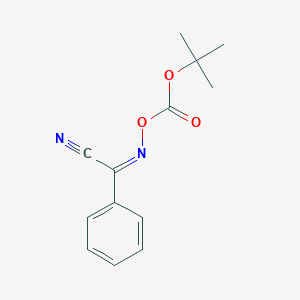
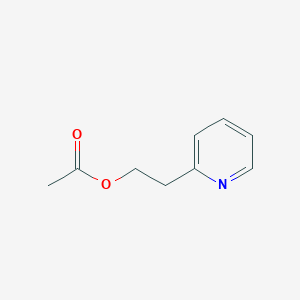
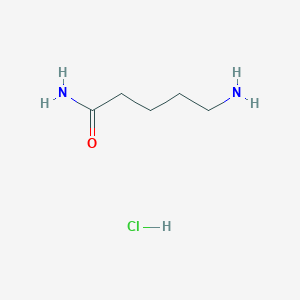
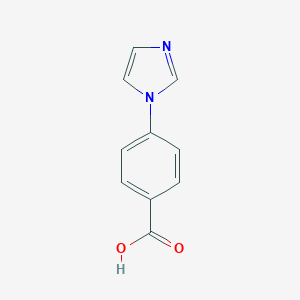
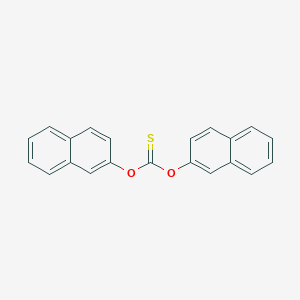
![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)
